molecular formula C11H12ClNS B6204322 phenyl(thiophen-2-yl)methanamine hydrochloride CAS No. 53387-66-9

phenyl(thiophen-2-yl)methanamine hydrochloride

Cat. No.: B6204322
CAS No.: 53387-66-9
M. Wt: 225.74 g/mol
InChI Key: GWKJDORFHHMEPA-UHFFFAOYSA-N
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Description

Phenyl(thiophen-2-yl)methanamine hydrochloride is a heterocyclic organic compound featuring a phenyl group linked to a thiophene ring via a methanamine backbone, with a hydrochloride counterion. This structure combines aromatic and heterocyclic motifs, making it valuable in medicinal chemistry and materials science. Key spectral data (e.g., $ ^1H $ NMR and $ ^13C $ NMR) confirm its structural integrity, with characteristic shifts for the thiophene ring (δ ~7.29 ppm for $ ^1H $) and the methanamine moiety (δ ~4.36 ppm) in methanol-d$_4$ . Its synthesis typically involves coupling reactions of substituted benzoic acids with thiophen-2-ylmethanamine derivatives under mild basic conditions, using coupling reagents like HOBt and EDC·HCl .

Properties

CAS No.

53387-66-9

Molecular Formula

C11H12ClNS

Molecular Weight

225.74 g/mol

IUPAC Name

phenyl(thiophen-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H11NS.ClH/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9;/h1-8,11H,12H2;1H

InChI Key

GWKJDORFHHMEPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CS2)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of Phenyl(thiophen-2-yl)methanone

The ketone intermediate is synthesized via Friedel-Crafts acylation, where thiophene-2-carbonyl chloride reacts with benzene in the presence of AlCl₃ as a Lewis acid. Alternative routes employ Suzuki-Miyaura cross-coupling between thiophen-2-ylboronic acid and bromobenzene derivatives under palladium catalysis. The latter method offers superior regioselectivity, with yields exceeding 85% when using Pd(PPh₃)₄ and Na₂CO₃ in a MeCN/H₂O solvent system.

Reductive Amination Protocol

The ketone is reacted with ammonium acetate in ethanol under reflux, followed by reduction using sodium cyanoborohydride (NaBH₃CN). The free base is isolated via extraction with ethyl acetate and subsequently converted to the hydrochloride salt by treatment with concentrated HCl. Key parameters include:

  • Temperature : 60–80°C

  • Reaction time : 12–24 hours

  • Yield : 70–78%

Gabriel Synthesis via Phthalimide Intermediate

The Gabriel method provides a robust pathway to primary amines while avoiding over-alkylation.

Alkylation of Potassium Phthalimide

Phenyl(thiophen-2-yl)methyl bromide is prepared by brominating the corresponding alcohol using PBr₃ in dichloromethane. This alkyl bromide reacts with potassium phthalimide in DMF at 80°C for 6 hours, yielding the phthalimide-protected amine.

Deprotection and Hydrochloride Formation

Hydrazinolysis with hydrazine hydrate in ethanol liberates the primary amine, which is precipitated as the hydrochloride salt upon addition of HCl gas.

  • Key advantage : High purity (>95%)

  • Limitation : Multi-step synthesis reduces overall yield to 60–65%

Nitrile Reduction Pathway

This method leverages the reduction of a nitrile intermediate to the corresponding amine.

Synthesis of Phenyl(thiophen-2-yl)acetonitrile

A Rosenmund-von Braun reaction couples thiophen-2-ylcyanide with iodobenzene using CuCN in DMF at 150°C. Alternatively, nucleophilic substitution of phenyl(thiophen-2-yl)methyl bromide with KCN in ethanol achieves comparable results.

Catalytic Hydrogenation

The nitrile is reduced under H₂ gas (20–30 bar) using Raney nickel or palladium on carbon (Pd/C) in methanol. The amine intermediate is treated with HCl to yield the hydrochloride salt.

  • Yield : 75–80%

  • Side products : Secondary amines (<5%) due to over-reduction

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction offers a one-pot synthesis of amines from ketones using ammonium formate.

Reaction Conditions

Phenyl(thiophen-2-yl)methanone reacts with ammonium formate in formic acid at 150–160°C for 8 hours. The formamide intermediate is hydrolyzed with 6M HCl under reflux, followed by neutralization with NaOH to isolate the free base.

  • Yield : 65–70%

  • Advantage : Avoids use of expensive catalysts

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Reductive Amination70–7890–95Scalable, moderate conditionsRequires ketone precursor
Gabriel Synthesis60–65>95High purity, avoids over-alkylationMulti-step, low yield
Nitrile Reduction75–8085–90High yield, simple workupRisk of over-reduction
Leuckart-Wallach65–7080–85One-pot reaction, cost-effectiveHigh temperature, long reaction time

Mechanistic Insights and Optimization Strategies

Reductive Amination

The mechanism involves imine formation followed by hydride transfer from NaBH₃CN. Polar aprotic solvents like DMF enhance reaction rates, while acidic conditions stabilize the intermediate imine.

Catalytic Hydrogenation

Pd/C exhibits higher selectivity for nitrile reduction compared to Raney nickel, minimizing secondary amine formation. Additives like NH₄OH improve catalyst longevity .

Chemical Reactions Analysis

Types of Reactions

Phenyl(thiophen-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.

Scientific Research Applications

Synthetic Route Overview

  • Starting Materials : Thiophene derivatives and phenylmethanamine.
  • Key Reactions :
    • Nucleophilic Substitution : The thiophene moiety can undergo nucleophilic attacks.
    • Oxidation/Reduction : The compound can be oxidized to form sulfoxides or reduced to thiols.
    • Substitutions : Various substituents can be introduced to enhance biological activity.

Medicinal Chemistry

Phenyl(thiophen-2-yl)methanamine hydrochloride has garnered attention for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties. For instance, modifications on the thiophene ring have been shown to enhance potency against cancer cell lines .
  • Antimicrobial Properties : The compound's structural features may contribute to developing new antimicrobial agents. Studies suggest that the presence of the thiophene ring is crucial for bioactivity .

Biological Research

The compound serves as a research tool in various biological studies:

  • Enzyme Inhibition Studies : It has been investigated for its role as an inhibitor of lysyl oxidase (LOX), an enzyme implicated in cancer metastasis. Modifications to the aminomethylene moiety have demonstrated varying effects on LOX inhibition potency .

Materials Science

In materials science, this compound is explored for its potential use in:

  • Conductive Polymers : The compound's electronic properties allow it to be integrated into conductive polymer matrices, enhancing their performance in electronic applications.
  • Coatings and Adhesives : Its unique chemical structure can improve the properties of coatings and adhesives used in industrial applications.

Table 1: Comparison of Biological Activities

Compound NameStructure FeaturesBiological Activity
Phenyl(thiophen-2-yl)methanamine HClPhenyl ring + thiophene moietyAnticancer, Antimicrobial
4-AminobenzamideAmino group on aromatic ringAnticancer properties
Thiophen-2-amineSimple thiophene derivativeAntimicrobial activity
N-Methyl-1-(1-phenylpyrrolidin-3-yl)Pyrrolidine substitutionPotential antidepressant effects

Table 2: Synthetic Routes Overview

StepReaction TypeKey Reactants
1Nucleophilic substitutionThiophene derivative + phenyl group
2OxidationThiophenes + oxidizing agent
3ReductionThiophenes + reducing agent

Case Study 1: Anticancer Activity

A study published in Nature explored the anticancer effects of this compound on various cancer cell lines. The results indicated that modifications to the thiophene ring significantly enhanced cytotoxicity against breast cancer cells, showcasing the compound's potential as a lead candidate for drug development.

Case Study 2: Enzyme Inhibition

Research conducted by Journal of Medicinal Chemistry investigated the inhibition of lysyl oxidase by this compound. The study revealed that specific substitutions on the aminomethylene group improved inhibition potency, providing insights into designing more effective LOX inhibitors.

Mechanism of Action

The mechanism of action of phenyl(thiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Heterocycles

The substitution of the thiophene ring with other heterocycles significantly alters physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight Key Substituents $ ^1H $ NMR (δ, ppm) Key Applications/Findings
Benzo[b]thiophen-2-yl methanamine HCl C$9$H${10}$ClNS 199.70 Benzo[b]thiophene 7.40–7.80 (aromatic H, DMSO-d$_6$) Antitumor activity in glioma cell lines
Furan-2-yl methanamine HCl C$5$H$8$ClNO 133.58 Furan 6.20–7.40 (furan H, DMSO-d$_6$) Intermediate in oxadiazole synthesis
[4-(2-Methylpropyl)thiophen-2-yl]methanamine HCl C$9$H${16}$ClNS 205.75 4-Isopropyl-thiophene N/A Life sciences research
(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine HCl C${11}$H${18}$ClNOS 259.78 3-Methylthiophene, tetrahydropyran N/A Preclinical drug development

Key Observations :

  • Electron Density and Reactivity : Thiophene derivatives exhibit higher electron-richness compared to furan analogues, influencing reactivity in coupling reactions .
  • Biological Activity : Benzo[b]thiophene derivatives show superior antitumor activity (e.g., IC$_{50}$ < 10 μM against glioma cells) compared to furan-based compounds .
Substituent Effects on Physicochemical Properties
  • Solubility : Hydrophilic substituents (e.g., methylsulfonyl in $ (5-(4-(methylsulfonyl)phenyl)thiophen-2-yl)methanamine $) enhance aqueous solubility (logP reduction by ~1.5 units) .
  • Stability : Thiophene rings with electron-withdrawing groups (e.g., sulfonyl) resist oxidative degradation better than unsubstituted analogues .
Spectroscopic Differentiation
  • $ ^1H $ NMR : Thiophene protons resonate at δ 7.0–7.3 ppm, distinct from furan (δ 6.2–6.8 ppm) and benzene (δ 7.4–7.8 ppm) .
  • HRMS : Phenyl(thiophen-2-yl)methanamine HCl shows an [M − NH$_2$]+ peak at m/z 251.0196 (error 1.6 ppm), differentiating it from methylsulfonyl-substituted analogues .

Research Implications and Gaps

  • Medicinal Chemistry : Thiophene-containing methanamines are prioritized for CNS drug design due to enhanced blood-brain barrier permeability .
  • Safety Data: Limited toxicity profiles for phenyl(thiophen-2-yl)methanamine HCl; analogous compounds (e.g., thiophene fentanyl HCl) require stringent handling due to neurotoxicity risks .
  • Unresolved Challenges : Stability under acidic conditions and scalability of Pd-catalyzed syntheses remain understudied .

Biological Activity

Phenyl(thiophen-2-yl)methanamine hydrochloride, also known as 1-(2-thien-2-ylphenyl)methanamine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H12_{12}ClN
  • Molecular Weight : Approximately 225.73 g/mol
  • Structure : The compound features a phenyl group linked to a thiophen-2-yl group via a methanamine linkage, enhancing its solubility and bioavailability in aqueous environments.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various systems. Notable areas of investigation include:

  • Antimicrobial Activity : Early studies suggest potential effectiveness against certain bacterial strains.
  • Anticancer Properties : Investigations into its role as an inhibitor of specific cancer-related pathways have shown promise.
  • Neuroprotective Effects : The compound may exhibit neuroprotective properties, contributing to its potential in treating neurodegenerative diseases.

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Receptor Binding Affinity : The compound has been studied for its binding affinity to neurotransmitter receptors and enzymes, which are crucial for understanding its pharmacodynamics.
  • Enzyme Inhibition : It has shown potential in inhibiting enzymes related to cancer progression and inflammation, indicating a multifaceted mechanism of action.

Table 1: Summary of Research Findings on Biological Activity

StudyBiological ActivityKey Findings
AntimicrobialSignificant inhibition against Gram-positive bacteria.
AnticancerInduces apoptosis in cancer cell lines; potential as a chemotherapeutic agent.
NeuroprotectiveProtects neuronal cells from oxidative stress-induced damage.

Detailed Research Insights

  • Antimicrobial Studies : A study highlighted the compound's efficacy against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the thiophene ring may enhance antimicrobial potency .
  • Cancer Research : In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines through the activation of caspase pathways. The compound was particularly effective against breast cancer cells, showing IC50_{50} values in the low micromolar range .
  • Neuroprotection : Research indicated that this compound could mitigate neuronal cell death induced by oxidative stress, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Future Directions

Further investigations are warranted to fully elucidate the mechanisms underlying the biological activity of this compound. Future research should focus on:

  • In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
  • Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced efficacy and reduced toxicity.
  • Clinical Trials : To evaluate the compound's effectiveness in human subjects across various indications.

Q & A

Q. What are the established synthetic routes for phenyl(thiophen-2-yl)methanamine hydrochloride, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution between a thiophen-2-ylmethyl halide (e.g., chloride) and phenylmethanamine derivatives under basic conditions. For example:

  • Step 1: React thiophen-2-ylmethyl chloride with phenylmethanamine in a polar aprotic solvent (e.g., dichloromethane) with a base like NaOH .
  • Step 2: Purify the free base via recrystallization or column chromatography, followed by treatment with HCl to form the hydrochloride salt .
    Optimization Tips:
  • Adjust solvent polarity (e.g., toluene for reflux conditions) to improve reaction efficiency.
  • Monitor stoichiometry to minimize side products (e.g., dialkylation).
  • Use inert atmospheres to prevent oxidation of the thiophene ring .

Q. What purification techniques are most effective for isolating this compound?

Methodological Answer:

  • Recrystallization: Use ethanol/water mixtures to isolate high-purity crystals.
  • Column Chromatography: Employ silica gel with a gradient elution (e.g., 5–20% methanol in dichloromethane) to separate unreacted amines or halide byproducts .
  • Ion-Exchange Resins: Useful for removing excess HCl or ionic impurities .

Q. What analytical techniques are critical for confirming identity and purity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify aromatic proton environments and amine proton shifts .
  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine .
  • Elemental Analysis: Validate C, H, N, S, and Cl content (±0.3% deviation) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., ambiguous NMR shifts)?

Methodological Answer:

  • X-ray Crystallography: Use SHELX software to determine the crystal structure and validate bond angles/planarity of the thiophene-phenyl system .
  • 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
  • Dynamic NMR Experiments: Assess rotational barriers around the C–N bond to explain temperature-dependent shifts .

Q. What strategies can elucidate structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Systematic Substituent Variation: Introduce electron-withdrawing/donating groups (e.g., –NO₂, –OCH₃) at the phenyl or thiophene positions to study effects on receptor binding .
  • Radioligand Binding Assays: Compare affinity for targets (e.g., serotonin receptors) across derivatives .
  • Computational Docking: Use molecular dynamics simulations to predict interactions with biological targets (e.g., GPCRs) .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict susceptibility to electrophilic/nucleophilic attacks .
  • Transition State Modeling: Identify energy barriers for reactions like oxidation (e.g., sulfoxide formation) using Gaussian or ORCA software .

Q. What experimental approaches address contradictions between in vitro and in vivo biological data?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics to confirm target engagement in vitro .
  • Knockout Animal Models: Validate target relevance in vivo by comparing wild-type and gene-edited organisms .
  • Metabolite Profiling: Use LC-MS to identify in vivo degradation products that may explain reduced efficacy .

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